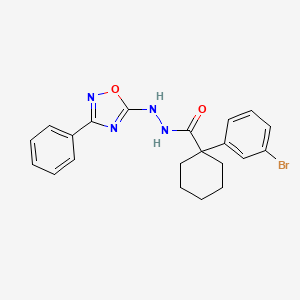
(2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as "compound X" and is used as a research tool in the field of drug discovery.
Mecanismo De Acción
The mechanism of action of (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in the development and progression of certain diseases.
Biochemical and Physiological Effects:
Studies have shown that (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide is its versatility as a research tool. It can be used in a variety of laboratory experiments to study the mechanisms of disease and develop new treatments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research could focus on the development of new compounds that are based on the structure of (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide, with the goal of improving its effectiveness and reducing its toxicity.
Conclusion:
In conclusion, (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide is a valuable research tool in the field of drug discovery. Its potential applications in the treatment of various diseases make it an important area of research for the scientific community. As research continues, it is likely that new applications and potential uses for this compound will be discovered.
Métodos De Síntesis
The synthesis of (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide is a complex process that involves multiple steps. The most commonly used method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method has been shown to be effective in producing high yields of the compound.
Aplicaciones Científicas De Investigación
(2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide has been used extensively in scientific research as a tool for drug discovery. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c1-13(2)20(26-12-15-6-3-4-8-17(15)22(26)28)21(27)25-16-10-14-7-5-9-18(23)19(14)24-11-16/h3-11,13,20H,12H2,1-2H3,(H,25,27)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMOUCCUDSZVAM-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CN=C2C(=C1)C=CC=C2F)N3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CN=C2C(=C1)C=CC=C2F)N3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(carbamoylamino)-N-methyl-N-[1-[4-(2-methylpropyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7431219.png)
![5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile](/img/structure/B7431222.png)
![4-methyl-2-oxo-N-[3-(1,2,4-triazol-4-yl)phenyl]-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxamide](/img/structure/B7431228.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B7431231.png)

![5-[[6-(5-Chlorothiophen-2-yl)pyridazin-3-yl]amino]-1,3-dimethylbenzimidazol-2-one](/img/structure/B7431241.png)
![5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7431251.png)
![N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7431260.png)
![N-[(2S)-1-[(5-chloro-2-methoxypyrimidin-4-yl)amino]propan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7431274.png)
![4-[[4-(4-bromophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7431276.png)
![N-[(2S)-2-[[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]amino]propyl]-1,2-thiazole-3-carboxamide](/img/structure/B7431280.png)
![N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine](/img/structure/B7431291.png)
![2-methoxy-N-methyl-N-[1-(2,5,6-trimethylpyrimidin-4-yl)piperidin-4-yl]propanamide](/img/structure/B7431307.png)
![[(3aR,6aS)-2-(2-methoxy-6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B7431309.png)